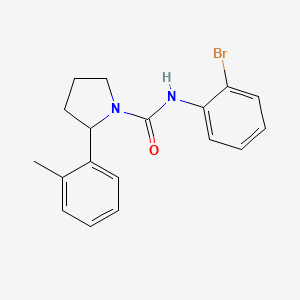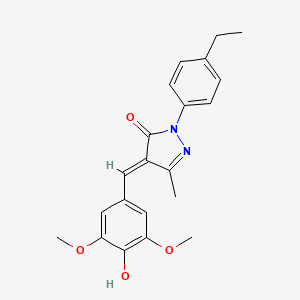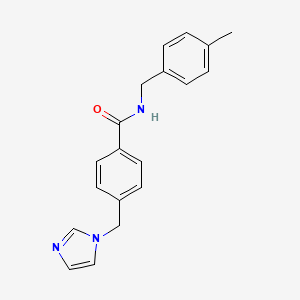
N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide, also known as Brorphine, is a novel synthetic opioid that has gained attention in recent years due to its potential as a painkiller and its abuse potential. Brorphine is a derivative of the opioid agonist, fentanyl, and has been shown to have a higher potency than morphine.
Mécanisme D'action
N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating the effects of opioids on pain perception, reward, and addiction. Like other opioids, this compound produces its effects by binding to the mu-opioid receptor and activating downstream signaling pathways.
Biochemical and Physiological Effects
This compound produces a range of biochemical and physiological effects, including pain relief, sedation, respiratory depression, and euphoria. These effects are mediated by the activation of the mu-opioid receptor and the subsequent modulation of neurotransmitter release in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has several advantages for lab experiments, including its high potency, selectivity for the mu-opioid receptor, and low risk of respiratory depression. However, this compound also has some limitations, including its potential for abuse and its limited availability.
Orientations Futures
There are several future directions for research on N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide, including the development of new synthetic opioids with improved safety and efficacy profiles, the investigation of the molecular mechanisms underlying its effects, and the exploration of its potential as a treatment for opioid addiction. Additionally, research is needed to better understand the risks associated with this compound use, including the potential for overdose and addiction.
Conclusion
In conclusion, this compound is a novel synthetic opioid that has gained attention in recent years due to its potential as a painkiller and its abuse potential. While this compound has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor, it also has some limitations, including its potential for abuse and limited availability. Further research is needed to fully understand the risks and benefits associated with this compound use and to develop new synthetic opioids with improved safety and efficacy profiles.
Méthodes De Synthèse
The synthesis method for N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide involves the reaction of 2-bromobenzoyl chloride with 2-methylphenylmagnesium bromide to form N-(2-bromophenyl)-2-(2-methylphenyl)acetamide. This intermediate is then reacted with pyrrolidine and trifluoroacetic acid to form this compound.
Applications De Recherche Scientifique
N-(2-bromophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been the subject of several scientific studies, with researchers investigating its potential as a painkiller and its abuse potential. One study found that this compound was more potent than morphine in relieving pain in rats, with a lower risk of respiratory depression. Another study found that this compound was less reinforcing than fentanyl in rats, suggesting a lower potential for abuse.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c1-13-7-2-3-8-14(13)17-11-6-12-21(17)18(22)20-16-10-5-4-9-15(16)19/h2-5,7-10,17H,6,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPAXNGHXLRKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-({2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B6139841.png)


![N,N-dimethyl-1-[(5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolyl)carbonyl]-3-pyrrolidinamine](/img/structure/B6139863.png)

![methyl 2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6139888.png)



![N-cyclohexyl-N'-(3,4-dichlorophenyl)-N-(3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}propyl)urea](/img/structure/B6139902.png)
![5-(1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6139906.png)

![6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-methyl-N-(4-methylphenyl)-4-pyrimidinamine](/img/structure/B6139914.png)
![2-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethyl)-4-methyl-1(2H)-phthalazinone](/img/structure/B6139917.png)